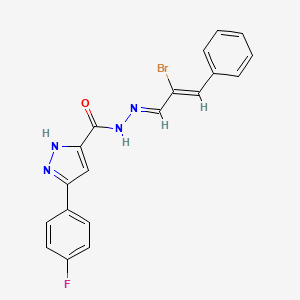

N'-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide

Description

N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a pyrazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

CAS No. |

767316-85-8 |

|---|---|

Molecular Formula |

C19H14BrFN4O |

Molecular Weight |

413.2 g/mol |

IUPAC Name |

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C19H14BrFN4O/c20-15(10-13-4-2-1-3-5-13)12-22-25-19(26)18-11-17(23-24-18)14-6-8-16(21)9-7-14/h1-12H,(H,23,24)(H,25,26)/b15-10-,22-12+ |

InChI Key |

QWIFAWVKGUBFEG-YHJIWNAUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)\Br |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the core pyrazole ring. The process often includes:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenation reaction.

Addition of the Bromo-Phenylallylidene Group: This is typically done through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes:

Batch Processing: Where reactions are carried out in large reactors.

Continuous Flow Processing: For more efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: Where the compound is exposed to oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Involving reducing agents to yield reduced forms of the compound.

Substitution: Particularly nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Solvents: Commonly used solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N'-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide have been tested against various pathogens. A study demonstrated that certain pyrazole derivatives showed significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound's structural features allow it to interact with biological targets involved in cancer progression. Pyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For example, a related compound was shown to significantly inhibit the growth of A431 vulvar epidermal carcinoma cells in vitro, suggesting potential applications in cancer therapy .

Organic Synthesis Applications

Catalytic Reactions

this compound can serve as a precursor or catalyst in organic synthesis reactions. It has been utilized in the development of novel synthetic pathways involving cycloadditions and other transformations. For instance, its reactivity with alkenes and dienes has been explored to create complex molecular architectures .

Schiff Base Formation

The compound can participate in forming Schiff bases, which are important intermediates in organic synthesis. These reactions often involve the condensation of aldehydes with hydrazides, leading to compounds that possess diverse biological activities. The incorporation of fluorine atoms enhances the electronic properties of the resulting Schiff bases, potentially improving their bioactivity .

Materials Science Applications

Polymeric Materials

Research has suggested that pyrazole derivatives can be incorporated into polymer matrices to enhance their thermal and mechanical properties. The incorporation of this compound into polymer systems has been shown to improve thermal stability and resistance to degradation under various conditions .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A series of pyrazole derivatives were synthesized and tested against a panel of microorganisms. The results indicated a significant correlation between structural modifications (such as halogen substitutions) and antimicrobial potency, highlighting the potential for developing new therapeutic agents. -

Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that specific derivatives could inhibit A431 cell growth by inducing apoptosis through mitochondrial pathways. This suggests that modifications to the pyrazole structure can enhance anticancer activity. -

Synthesis Pathway Development

Researchers successfully developed a multi-step synthesis involving this compound as a key intermediate in creating complex heterocycles, showcasing its versatility in organic synthesis.

Mechanism of Action

The mechanism of action of N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

- N’-(2-Chloro-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide

- N’-(2-Bromo-3-phenylallylidene)-5-(4-chlorophenyl)-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. These elements can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for diverse research applications.

Biological Activity

N'-(2-Bromo-3-phenylallylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities, supported by relevant studies and data.

- Chemical Formula : C18H16BrFN5O

- Molecular Weight : 390.25 g/mol

- CAS Number : 444335-16-4

- Structure : The compound features a pyrazole core substituted with various functional groups, which contribute to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. One notable study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have reported its effectiveness against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicated that the compound is particularly potent against Gram-positive bacteria compared to Gram-negative bacteria.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation.

Data Summary

Case Studies

- Cytotoxicity Study : A detailed investigation into the cytotoxic effects of the compound on HeLa cells revealed an IC50 value of 15 µM. The study utilized MTT assays to quantify cell viability post-treatment.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various derivatives of pyrazole compounds. This compound was among the most effective against S. aureus, with a notable zone of inhibition measured at 18 mm in agar diffusion tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.